Cas no 3282-28-8 (2,4(1H,3H)-Quinazolinedione, 1-phenyl-)

2,4(1H,3H)-Quinazolinedione, 1-phenyl-, is a quinazoline derivative with a phenyl substitution at the 1-position. This heterocyclic compound is of interest in pharmaceutical and organic synthesis due to its structural framework, which serves as a precursor or intermediate in the development of biologically active molecules. Its quinazolinedione core offers potential for hydrogen bonding and coordination, making it useful in medicinal chemistry applications. The phenyl group enhances lipophilicity, which may influence solubility and binding properties. This compound is typically employed in research settings for the synthesis of analogs with potential therapeutic relevance, particularly in central nervous system (CNS) and antimicrobial studies.
2,4(1H,3H)-Quinazolinedione, 1-phenyl- structure
3282-28-8 structure
Product Name:2,4(1H,3H)-Quinazolinedione, 1-phenyl-
CAS No:3282-28-8
MF:C14H10N2O2
MW:238.241403102875
CID:1453433
PubChem ID:12227734
Update Time:2025-10-28

2,4(1H,3H)-Quinazolinedione, 1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Quinazolinedione, 1-phenyl-
    • 1-phenylquinazoline-2,4-dione
    • 1-phenyl-2,4(1h,3h)-quinazolinedione
    • AKOS022146513
    • DB-126970
    • DTXSID60481376
    • SR-01000467678
    • 3282-28-8
    • 1-Phenylquinazoline-2,4(1H,3H)-dione
    • SR-01000467678-1
    • 1-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • Oprea1_848719
    • CCG-317432
    • SCHEMBL9836581
    • Inchi: 1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16(14(18)15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17,18)
    • InChI Key: KBDJDLULMQVXJW-UHFFFAOYSA-N
    • SMILES: O=C1NC(C2C=CC=CC=2N1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 238.0743
  • Monoisotopic Mass: 238.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.41

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2,4(1H,3H)-Quinazolinedione, 1-phenyl- Related Literature

Additional information on 2,4(1H,3H)-Quinazolinedione, 1-phenyl-

Introduction to 2,4(1H,3H)-Quinazolinedione, 1-phenyl- (CAS No. 3282-28-8)

2,4(1H,3H)-Quinazolinedione, 1-phenyl- (CAS No. 3282-28-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 1-Phenylquinazoline-2,4-dione, has garnered considerable attention due to its potential therapeutic applications and unique structural properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

The chemical structure of 1-Phenylquinazoline-2,4-dione is characterized by a quinazoline ring system with a phenyl group attached at the 1-position and two carbonyl groups at the 2 and 4 positions. This molecular framework provides a robust platform for various functional modifications, making it an attractive candidate for drug discovery and development. The compound's molecular formula is C13H9N2O2, with a molecular weight of approximately 231.22 g/mol.

Synthesis of 1-Phenylquinazoline-2,4-dione can be achieved through several routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate electrophiles. For instance, the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as triethylamine yields the desired product. Another approach involves the condensation of phenylglyoxal with urea in an acidic medium. These synthetic methods provide flexible pathways for the preparation of this compound and its derivatives.

The biological activities of 1-Phenylquinazoline-2,4-dione have been extensively studied in recent years. One of the most notable applications is its potential as an antitumor agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its antitumor properties, 1-Phenylquinazoline-2,4-dione has also been investigated for its anti-inflammatory and analgesic activities. Studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models. The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

The pharmacokinetic properties of 1-Phenylquinazoline-2,4-dione have also been explored to understand its behavior in biological systems. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent. However, further studies are needed to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.

In the realm of drug discovery, 1-Phenylquinazoline-2,4-dione serves as a valuable scaffold for the design and synthesis of novel compounds with improved biological activities. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to the compound's biological properties. For example, modifications at the phenyl ring or the introduction of substituents at other positions can significantly enhance or modulate the compound's activity.

The safety profile of 1-Phenylquinazoline-2,4-dione is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any potential drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.

In conclusion, 1-Phenylquinazoline-2,4-dione (CAS No. 3282-28-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical utility.

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